molecular formula C11H13F5Si B138710 M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene CAS No. 149194-34-3

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene

Cat. No.: B138710
CAS No.: 149194-34-3
M. Wt: 268.3 g/mol
InChI Key: ZQMNZGHLTTXUEF-UHFFFAOYSA-N
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Description

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is an organosilicon compound that features both trifluoromethyl and trimethylsilyldifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes using tri- and difluoromethyl sulfides, sulfoxides, and sulfones . The reaction conditions often include the use of non-ozone-depleting trifluoromethane and diphenyl disulfide as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl or trimethylsilyldifluoromethyl groups are replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecules with multiple benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield benzene derivatives with different functional groups, while coupling reactions can produce polyaromatic compounds.

Scientific Research Applications

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes. Fluorine atoms can improve the bioavailability and metabolic stability of these molecules.

    Medicine: The compound is investigated for its potential use in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for new therapeutics.

    Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong bonds with other atoms, leading to changes in the electronic and steric properties of the molecules it interacts with. This can result in enhanced reactivity and stability, making the compound effective in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (Trifluoromethyl)trimethylsilane: This compound also contains a trifluoromethyl group attached to a silicon atom and is used in similar applications.

    (Difluoromethyl)trimethylsilane: This compound features a difluoromethyl group attached to a silicon atom and is used in the synthesis of fluorinated organic compounds.

Uniqueness

M-(Trimethylsilyldifluoromethyl)-trifluoromethylbenzene is unique due to the presence of both trifluoromethyl and trimethylsilyldifluoromethyl groups on the same benzene ring. This dual functionality allows for greater versatility in chemical reactions and applications compared to similar compounds that contain only one type of fluorinated group.

Properties

IUPAC Name

[difluoro-[3-(trifluoromethyl)phenyl]methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-5-8(7-9)10(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMNZGHLTTXUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC(=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458437
Record name {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149194-34-3
Record name {Difluoro[3-(trifluoromethyl)phenyl]methyl}(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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